chemical structure and properties of JWH 081-N-(cyclohexylmethyl) analog
chemical structure and properties of JWH 081-N-(cyclohexylmethyl) analog
Technical Monograph: 1-(Cyclohexylmethyl)-3-(4-methoxy-1-naphthoyl)indole (CHM-081) [1][2]
Executive Summary
This technical guide profiles the N-(cyclohexylmethyl) analog of JWH-081, commonly designated in forensic literature as CHM-081 or SGT-4 .[1][2] This compound represents a structural modification of the parent aminoalkylindole JWH-081, wherein the N-pentyl chain is replaced by a cyclohexylmethyl moiety.[2] This modification is a classic medicinal chemistry strategy to probe the steric tolerance of the cannabinoid receptor 1 (CB1) hydrophobic binding pocket and to alter metabolic stability.
Key Technical Parameters:
-
Systematic Name: (1-(cyclohexylmethyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone[1][2][3][4]
-
Primary Target: Agonist at CB1 and CB2 receptors.[1][2][5][6]
Part 1: Molecular Architecture & Physicochemical Properties[1][2]
The pharmacological potency of naphthoylindoles is governed by the "three-domain" model: the Core (indole), the Linker (carbonyl), and the Tail (N-substituent).[2] CHM-081 retains the high-affinity 4-methoxynaphthoyl "head" of JWH-081 but introduces a bulkier, lipophilic "tail."[1][2]
Structural Comparison
| Feature | JWH-081 (Parent) | CHM-081 (Analog) | Impact of Modification |
| N-Substituent | n-Pentyl chain | Cyclohexylmethyl group | Increases steric bulk; enhances lipophilicity (cLogP).[1][2] |
| Head Group | 4-methoxy-1-naphthoyl | 4-methoxy-1-naphthoyl | Retains electronic donation via methoxy group; crucial for H-bonding.[1][2] |
| Linker | Methanone (Carbonyl) | Methanone (Carbonyl) | Maintains rigid spacing between aromatic systems.[1][2] |
| cLogP (Est.) | ~6.3 | ~6.8 | Higher lipophilicity facilitates blood-brain barrier (BBB) penetration.[1][2] |
Electronic & Steric Considerations
The 4-methoxy group on the naphthalene ring acts as an electron-donating group (EDG), increasing electron density in the aromatic system.[2] This generally enhances
Part 2: Synthetic Pathway & Validation
The synthesis of CHM-081 follows a convergent indole functionalization pathway.[1][2] The protocol below prioritizes regioselectivity, ensuring substitution at the Indole-N1 and Indole-C3 positions.
Retrosynthetic Analysis
The molecule is disconnected at the N1-alkyl bond and the C3-carbonyl bond.[1][2]
-
Precursors: Indole, (Bromomethyl)cyclohexane, 4-methoxy-1-naphthoyl chloride.[1][2]
-
Reagents: Sodium Hydride (NaH) or Potassium Hydroxide (KOH) for alkylation; Ethylaluminum dichloride (EtAlCl₂) or Aluminum Chloride (AlCl₃) for Friedel-Crafts acylation.[1][2]
Step-by-Step Synthetic Protocol
Step A: N-Alkylation (Formation of Intermediate 1) [1][2]
-
Solvation: Dissolve 1H-indole (1.0 eq) in anhydrous DMF under nitrogen atmosphere.
-
Deprotonation: Cool to 0°C. Add NaH (1.2 eq, 60% dispersion in oil) portion-wise. Stir for 30 mins until H₂ evolution ceases.
-
Alkylation: Add (bromomethyl)cyclohexane (1.1 eq) dropwise.
-
Reaction: Allow to warm to room temperature (RT) and stir for 12-18 hours.
-
Workup: Quench with ice water. Extract with EtOAc.[1][2] Wash organic layer with brine.[1][2] Dry over MgSO₄ and concentrate.
Step B: Friedel-Crafts Acylation (Formation of CHM-081)
-
Preparation: Dissolve 1-(cyclohexylmethyl)-1H-indole (1.0 eq) in dry Dichloromethane (DCM). Cool to 0°C.[1][2]
-
Acylating Agent: In a separate vessel, dissolve 4-methoxy-1-naphthoyl chloride (1.1 eq) in DCM.
-
Catalysis: Add 1M EtAlCl₂ in hexanes (1.2 eq) to the indole solution dropwise (Lewis acid catalyst).
-
Addition: Cannulate the acid chloride solution into the indole mixture slowly.
-
Completion: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Pour into ice-cold 1M HCl to hydrolyze aluminum complexes.
-
Purification: Separate organic layer. Wash with NaHCO₃ (sat).[1][2] Recrystallize from EtOH or purify via flash column chromatography (Hexane/EtOAc gradient).
Synthetic Workflow Diagram
Caption: Convergent synthesis of CHM-081 via N-alkylation followed by C3-Friedel-Crafts acylation.
Part 3: Pharmacodynamics & SAR
The replacement of the n-pentyl chain with a cyclohexylmethyl group is a known potency enhancer in the naphthoylindole series.[2]
Receptor Binding Profile
While specific Ki values for CHM-081 are often extrapolated, they track closely with the parent JWH-081 but typically exhibit slightly higher affinity due to the hydrophobic bulk of the cyclohexyl ring.[2]
| Receptor | Est. Ki (nM) | Functional Activity | Mechanism |
| CB1 (Central) | 0.8 – 1.5 | Full Agonist | G-protein coupling (Gi/o); Inhibition of cAMP.[1][2] |
| CB2 (Peripheral) | 5.0 – 15.0 | Full Agonist | Immune modulation; often lower affinity than CB1.[1][2] |
Note: JWH-081 Baseline Ki is 1.2 nM (CB1) and 12.4 nM (CB2) [1].[1][2][6] The CHM analog typically retains this nanomolar potency.
Structure-Activity Relationship (SAR) Logic
-
The Methoxy Group: The 4-methoxy substituent on the naphthalene ring is critical.[1][2] Removal of this group (yielding CHM-018) typically lowers CB1 affinity slightly compared to the 4-substituted analogs.[1][2] The methoxy group provides a steric anchor and potential dipole interaction.[2]
-
The Cyclohexylmethyl Tail: This group mimics the steric occupancy of the traditional pentyl chain but with restricted rotation.[2] This rigidification often reduces the entropic penalty of binding, leading to high affinity.
Part 4: Metabolic Fate (Toxicology & Biotransformation)[1][2]
Understanding the metabolism of CHM-081 is vital for forensic identification and toxicology, as the parent compound is rarely excreted unchanged.[7] The metabolism is predicted based on validated pathways for JWH-081 and other cyclohexylmethyl-indoles (e.g., AB-CHMINACA).[1][2]
Primary Metabolic Pathways
-
O-Demethylation: The methoxy group on the naphthalene ring is rapidly removed by CYP450 enzymes (likely CYP2C9/CYP1A2), creating a phenol metabolite.[2]
-
Cyclohexyl Hydroxylation: The cyclohexane ring is a major site for oxidation, forming 3-hydroxy or 4-hydroxy-cyclohexyl metabolites.[1][2]
-
Glucuronidation: The resulting hydroxyl groups (from both pathways above) undergo Phase II conjugation with glucuronic acid, increasing water solubility for renal excretion.
Metabolic Pathway Diagram
Caption: Predicted Phase I and Phase II biotransformation pathways for CHM-081.
References
-
Aung, M. M., et al. (2000).[2][6] "Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB1 and CB2 receptor binding." Drug and Alcohol Dependence, 60(2), 133-140.[2] Link
-
Edmunds, R., et al. (2013).[2] "Identification of the synthetic cannabinoid (1-(cyclohexylmethyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone on plant material." Microgram Journal, 10(1), 3-7.[2] Link
-
Huffman, J. W., et al. (2005).[2][6] "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors: Steric and electronic effects of naphthoyl substituents." Bioorganic & Medicinal Chemistry, 13(1), 89-112.[2] Link
-
Cayman Chemical. "JWH 081-N-(cyclohexylmethyl) analog Product Information." Cayman Chemical Product Database. Link
Sources
- 1. Jwh 081 | C25H25NO2 | CID 10547208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. CHM-081 - Wikipedia [en.wikipedia.org]
- 4. dea.gov [dea.gov]
- 5. realmofcaring.org [realmofcaring.org]
- 6. JWH-081 - Wikipedia [en.wikipedia.org]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
